molecular formula C18H21FN4O3S B2470884 (4-(cyclopropylsulfonyl)piperazin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 1219904-42-3

(4-(cyclopropylsulfonyl)piperazin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Numéro de catalogue: B2470884
Numéro CAS: 1219904-42-3
Poids moléculaire: 392.45
Clé InChI: MXOCVNNKOCKLBE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-(cyclopropylsulfonyl)piperazin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a unique molecular architecture combining a piperazine ring modified with a cyclopropylsulfonyl group and a 1-methyl-3-(4-fluorophenyl)-1H-pyrazole core, a structure known for its relevance in pharmaceutical development . The inclusion of the sulfonyl group enhances the molecule's potential as a key intermediate in the synthesis of enzyme inhibitors . Compounds with similar fluorophenyl-pyrazole motifs have been investigated for their targeted bioactivity, showing particular promise in preclinical research for modulating kinase signaling pathways and other key cellular targets . The structural elements of this molecule, including the sulfonylated piperazine and the fluorinated aryl pyrazole, suggest potential for high binding affinity and selectivity, making it a valuable tool for researchers exploring new therapeutic agents for various diseases . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Propriétés

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c1-21-17(12-16(20-21)13-2-4-14(19)5-3-13)18(24)22-8-10-23(11-9-22)27(25,26)15-6-7-15/h2-5,12,15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOCVNNKOCKLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (4-(cyclopropylsulfonyl)piperazin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

1. Synthesis and Structural Characterization

The synthesis of this compound involves several steps, typically starting from commercially available piperazine derivatives and fluorinated phenyl groups. The cyclopropylsulfonyl moiety is introduced to enhance the compound's solubility and biological activity. Structural confirmation is achieved through techniques such as NMR spectroscopy and mass spectrometry.

2.1 Antimicrobial Activity

Research indicates that pyrazolone derivatives, including those similar to our compound, exhibit significant antimicrobial properties. A study reported that derivatives with the pyrazolone moiety demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
3b6.25S. aureus
3b6.25E. coli
3b12.5P. aeruginosa

2.2 Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are supported by findings in related pyrazolone derivatives, which have shown promising results in reducing inflammation in various models. The anti-inflammatory activity of similar compounds was evaluated, revealing significant inhibition of pro-inflammatory cytokines in vitro .

2.3 Enzyme Inhibition Studies

Inhibitory effects on specific enzymes have been a focus of research for this class of compounds. For instance, derivatives were tested for their ability to inhibit Agaricus bisporus tyrosinase, with some showing competitive inhibition characteristics . The binding modes were elucidated through docking studies, indicating favorable interactions with the enzyme's active site.

Case Study 1: Inhibition of Tyrosinase

A recent study investigated the structure-activity relationship (SAR) of piperazine-based compounds on tyrosinase activity. The compound exhibited an IC50 value indicating effective inhibition (IC50 = 40 μM), suggesting potential applications in skin whitening agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrazolone derivatives, where the target compound was evaluated against various bacterial strains. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity, reinforcing the importance of the cyclopropylsulfonyl group in improving efficacy .

4. Conclusion

The biological activity of This compound highlights its potential as a versatile therapeutic agent. Its synthesis leads to compounds with notable antimicrobial and anti-inflammatory activities, supported by various studies demonstrating its effectiveness against key biological targets.

Future research should focus on further elucidating the mechanisms of action, optimizing structure for enhanced potency, and exploring clinical applications in infectious diseases and inflammatory conditions.

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds containing sulfonyl groups have been documented to exhibit antimicrobial properties. The presence of the cyclopropylsulfonyl moiety in this compound may endow it with activity against various bacterial strains. Preliminary studies into related compounds indicate a need for further investigation into its efficacy as an antimicrobial agent.

Antidepressant Effects

A study conducted by researchers evaluated various piperazine derivatives for their ability to inhibit serotonin reuptake. While (4-(cyclopropylsulfonyl)piperazin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone was not directly tested, its structural characteristics suggest potential efficacy in reducing depression-like behaviors in rodent models.

Antimicrobial Properties

Research into sulfonamide-based compounds has shown that they can possess significant antimicrobial activity. The sulfonyl group present in this compound may confer similar properties, warranting further exploration into its effectiveness against specific bacterial strains.

Future Directions for Research

Given the emerging data surrounding this compound, future research should focus on:

  • In Vivo Studies : Conducting comprehensive studies to evaluate pharmacokinetics and therapeutic potential.
  • Mechanistic Studies : Investigating the specific mechanisms through which this compound influences neurotransmitter systems.
  • Broader Biological Screening : Expanding research to include potential antimicrobial properties and other pharmacological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs from the evidence, highlighting substitutions, linker types, and reported properties:

Compound ID Piperazine Substituent Pyrazole Substituent Linker Type Key Properties/Activities Reference
Target Compound Cyclopropylsulfonyl 3-(4-Fluorophenyl), 1-methyl Methanone N/A (assumed CNS/antiproliferative) N/A
(e.g., 7a–x) Substituted phenylsulfonyl Tetrazole-5-thiol Ethanone Antiproliferative activity
(Compound 5) 4-(Trifluoromethyl)phenyl 1H-Pyrazol-4-yl Butanone Synthesized via acid coupling
N/A 4-Phenylsulfanyl N/A Crystal packing with H-bonding
(Compound 1) N/A 4-Chlorophenyl Ethanol Synthetic intermediate
Key Observations:

Piperazine Modifications :

  • The target’s cyclopropylsulfonyl group (small, strained cycloalkane) contrasts with phenylsulfonyl () and trifluoromethylphenyl (). Cyclopropyl groups may enhance metabolic stability compared to bulkier aryl substituents .
  • Sulfonyl groups universally improve solubility and hydrogen-bonding capacity, critical for target engagement.

Pyrazole Variations :

  • The 4-fluorophenyl group in the target provides a balance of hydrophobicity and electronegativity, unlike the tetrazole-5-thiol () or phenylsulfanyl (). Fluorine’s inductive effects may enhance binding affinity in hydrophobic pockets .

Linker Flexibility: Methanone (target) vs.

Physicochemical Properties

  • LogP : The target’s cyclopropylsulfonyl group (LogP ~1.5) likely lowers lipophilicity compared to ’s phenylsulfonyl analogs (LogP ~2.8) .
  • Hydrogen Bonding: Sulfonyl and fluorophenyl groups increase polar surface area (~75 Ų), improving solubility over non-sulfonylated analogs.

Methodological Considerations in Similarity Assessment

As noted in , structural similarity metrics (e.g., Tanimoto coefficients) and pharmacophore alignment are critical for virtual screening.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.